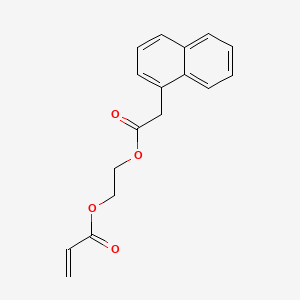
1-Iodooctadec-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodooctadec-1-yne is an organic compound with the molecular formula C18H33I. It is characterized by the presence of an iodine atom attached to the first carbon of an octadec-1-yne chain. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The molecular weight of this compound is approximately 376.3598 daltons .
Méthodes De Préparation
1-Iodooctadec-1-yne can be synthesized through various methods. One common synthetic route involves the reaction of octadec-1-yne with iodine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through column chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .
Analyse Des Réactions Chimiques
1-Iodooctadec-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction Reactions: The triple bond in this compound can be reduced to a double bond or a single bond using hydrogenation reactions with catalysts like palladium on carbon or Lindlar’s catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-azidooctadec-1-yne, while hydrogenation with palladium on carbon would produce 1-iodooctadecane .
Applications De Recherche Scientifique
1-Iodooctadec-1-yne has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Iodooctadec-1-yne involves its interaction with molecular targets through its alkyne and iodine functional groups. The alkyne group can participate in cycloaddition reactions, forming stable adducts with various substrates. The iodine atom can undergo substitution reactions, allowing the compound to be modified with different functional groups .
Molecular targets and pathways involved in the action of this compound include enzymes that catalyze alkyne reactions, such as cytochrome P450 enzymes, and cellular pathways that involve iodine metabolism .
Comparaison Avec Des Composés Similaires
1-Iodooctadec-1-yne can be compared with other similar compounds, such as:
1-Bromooctadec-1-yne: Similar to this compound but with a bromine atom instead of iodine.
1-Chlorooctadec-1-yne: Contains a chlorine atom instead of iodine.
1-Fluorooctadec-1-yne: Features a fluorine atom, which significantly alters its reactivity and physical properties due to the high electronegativity of fluorine.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and allows for specific applications in synthesis and research .
Propriétés
Numéro CAS |
106510-32-1 |
|---|---|
Formule moléculaire |
C18H33I |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
1-iodooctadec-1-yne |
InChI |
InChI=1S/C18H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-16H2,1H3 |
Clé InChI |
TUWFVXYLPZENCU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC#CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
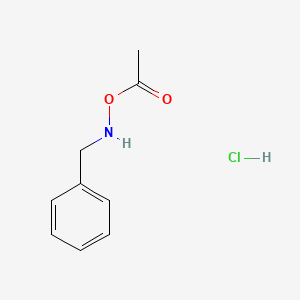
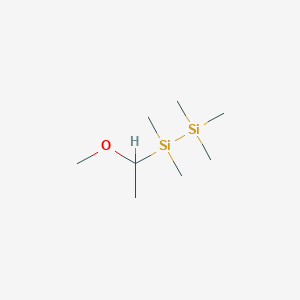
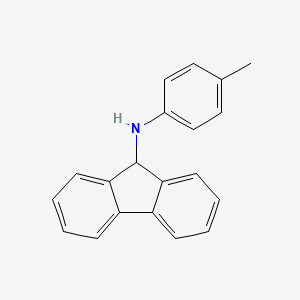

![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
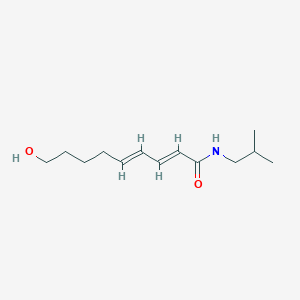
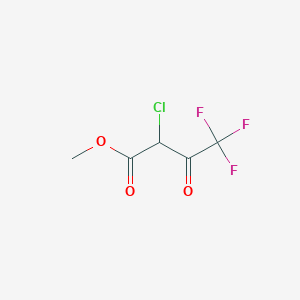
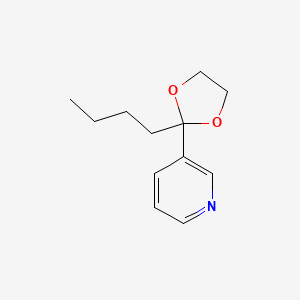

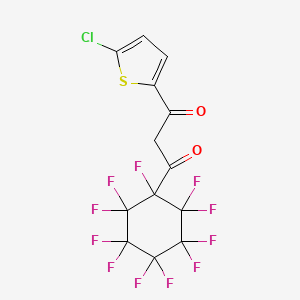
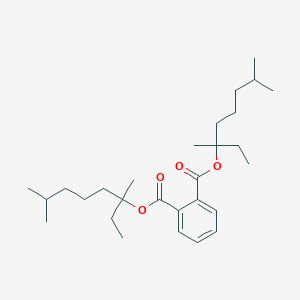
![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
